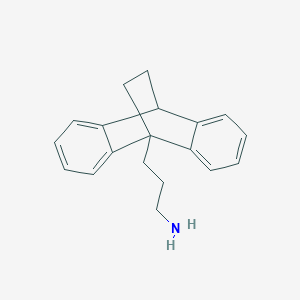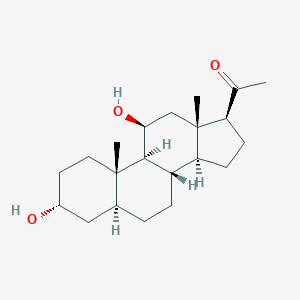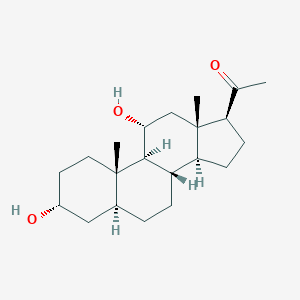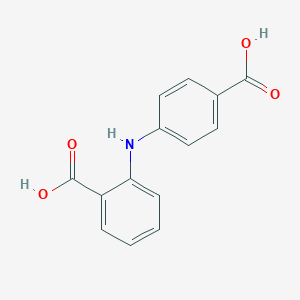
Methyl 4-amino-3-hydroxybutanoate
Descripción general
Descripción
“Methyl 4-amino-3-hydroxybutanoate” is a synthetic organic compound with the molecular formula C5H11NO3 . It has a molecular weight of 133.146 . It is also known as "Butanoic acid, 4-amino-3-hydroxy-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanoic acid backbone with an amino group at the 4th carbon and a hydroxy group at the 3rd carbon . The carboxylic acid group of the butanoic acid is esterified with a methyl group .Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 247.9±25.0 °C at 760 mmHg . The compound has a flash point of 103.7±23.2 °C . Its exact mass is 133.073898 .Aplicaciones Científicas De Investigación
Synthesis Applications
Methyl 4-amino-3-hydroxybutanoate has been studied for its role in various synthetic processes. For instance, it has been involved in the stereoselective synthesis of bicyclic tetrahydropyrans (Elsworth & Willis, 2008). Additionally, its derivatives have been used in the synthesis of α‐Hydroxy acids (AHAs), which have applications in solvents and biodegradable polyester plastics (Dusselier et al., 2013).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been used in the synthesis of organotin(IV) complexes, which demonstrate significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Biopolymer Degradation
The compound has also been involved in the direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to its methyl ester and (R)-3-hydroxybutanoic acid, highlighting its potential in biopolymer processing (Seebach et al., 2003).
Pharmaceutical Intermediates
In the context of pharmaceuticals, this compound derivatives like (S)-4-chloro-3-hydroxybutanoate ester have been identified as key chiral intermediates in the production of cholesterol-lowering drugs (Bao-quan, 2013).
Biocatalysis Research
Research on biocatalysis has focused on the synthesis of this compound derivatives, exploring their potential in producing high-value chemical compounds (Ye et al., 2011).
Tissue Engineering
The application of derivatives of this compound in tissue engineering has been explored, particularly in the context of polyhydroxyalkanoates, a class of biopolymers (Chen & Wu, 2005).
Bioorganic Chemistry
The compound has been studied in bioorganic chemistry, particularly in the context of its actions at recombinant GABA(C) receptors (Hinton et al., 2008).
Safety and Hazards
“Methyl 4-amino-3-hydroxybutanoate” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation .
Propiedades
IUPAC Name |
methyl 4-amino-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSKIWJUHDULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)













